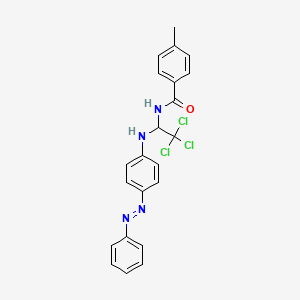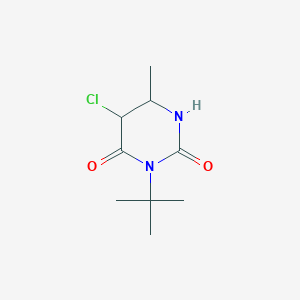
3-((1H-Indol-3-ylmethylene)-amino)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Indol-3-ylmethylene)-amino)-benzamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Indol-3-ylmethylene)-amino)-benzamide typically involves the condensation of indole-3-carbaldehyde with 3-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-((1H-Indol-3-ylmethylene)-amino)-benzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various indole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial and antitubercular properties. It has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound could be used in the development of new antimicrobial agents, especially in the face of rising drug resistance .
Mécanisme D'action
The mechanism of action of 3-((1H-Indol-3-ylmethylene)-amino)-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it could induce apoptosis by interfering with tubulin polymerization, thereby disrupting cell division .
Comparaison Avec Des Composés Similaires
- (1H-Indol-3-yl)methanamine
- N-(1H-Indol-3-ylmethylene)methanamine
- 1-(1-Isobutylpyrrolidin-3-yl)methanamine
Comparison: Compared to these similar compounds, 3-((1H-Indol-3-ylmethylene)-amino)-benzamide stands out due to its unique combination of an indole ring and a benzamide moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-(1H-indol-3-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C16H13N3O/c17-16(20)11-4-3-5-13(8-11)18-9-12-10-19-15-7-2-1-6-14(12)15/h1-10,19H,(H2,17,20) |
Clé InChI |
LIXYXRXWCQKTHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)



![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)



